LY83583 Exhibits 100-fold Lower Potency for sGC Inhibition Than ODQ and NS2028
LY83583 inhibits soluble guanylate cyclase in human platelets with an IC50 of 2 µM, which is 100-fold less potent than ODQ (IC50 ≈ 20 nM) and 67-fold less potent than NS2028 (IC50 30 nM for basal enzyme) . This lower potency is not a disadvantage but a defining feature for experiments requiring partial inhibition or when complete sGC blockade would be detrimental to cellular viability.
| Evidence Dimension | sGC Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 2 µM |
| Comparator Or Baseline | ODQ: 20 nM; NS2028: 30 nM (basal) / 200 nM (NO-stimulated) |
| Quantified Difference | LY83583 is 100-fold less potent than ODQ, 67-fold less potent than NS2028 |
| Conditions | Human platelets (LY83583); rat aortic smooth muscle cytosol (ODQ); purified bovine lung sGC (NS2028) |
Why This Matters
For researchers needing a mild or partial sGC inhibition to study cGMP dynamics without complete pathway shutdown, LY83583's 2 µM IC50 provides a pharmacologically distinct tool compared to the near-complete inhibition at low nanomolar concentrations achieved by ODQ or NS2028.
